

Quantifying atmospheric ammonia with the Indophenol blue method

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Compound of Interest

Compound Name: *Indophenol blue*

CAS No.: *136023-77-3*

Cat. No.: *B7800110*

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Application Note & Protocol

Topic: Quantifying Atmospheric Ammonia with the **Indophenol Blue** Method

Audience: Researchers, scientists, and environmental monitoring professionals.

Abstract

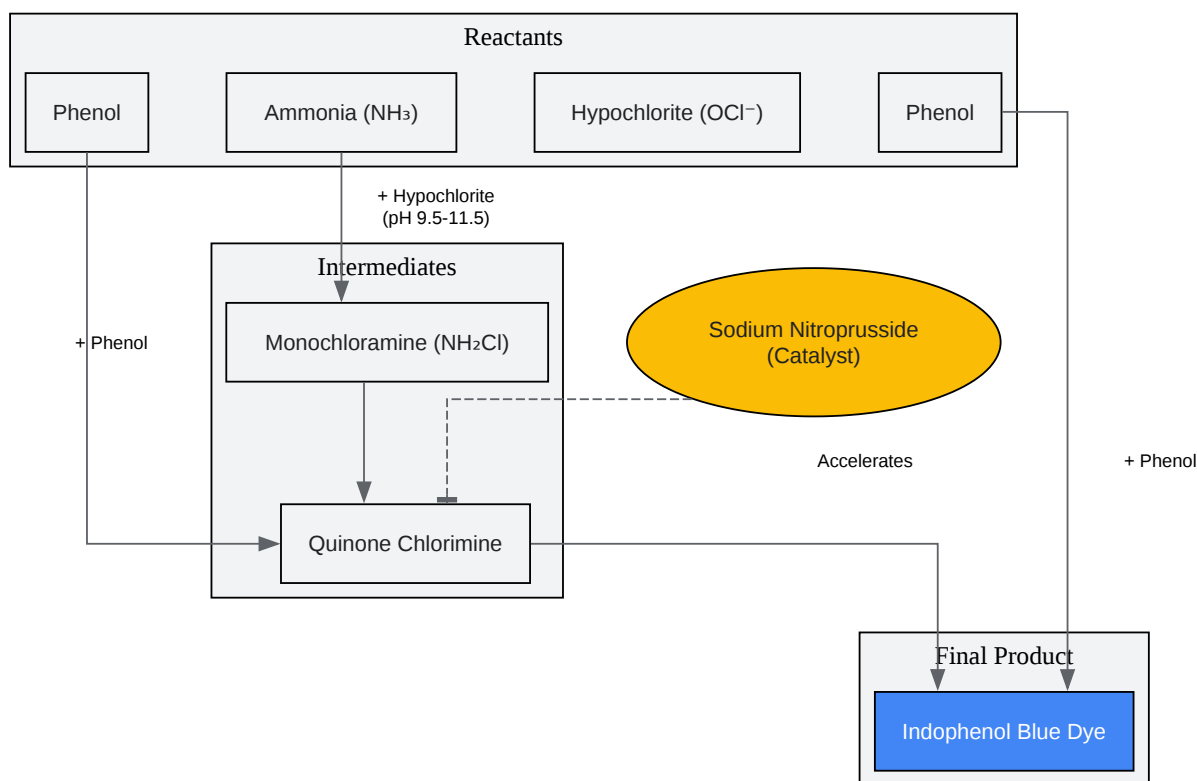
The accurate quantification of atmospheric ammonia (NH_3) is critical for environmental monitoring, understanding the nitrogen cycle, and assessing ecosystem health. The **indophenol blue** method, based on the classic Berthelot reaction, stands as a robust, sensitive, and cost-effective spectrophotometric technique for this purpose.^[1] This application note provides a comprehensive guide to the method, detailing the underlying chemical principles, step-by-step protocols for air sampling and analysis, and critical insights into method validation and interference mitigation.

Scientific Principle: The Berthelot Reaction

The **indophenol blue** method is an analytical technique centered on the Berthelot reaction, first described in 1859.^[2] In this multi-step chemical process, ammonia is converted into a distinctively colored indophenol dye, the concentration of which is directly proportional to the initial amount of ammonia present.^{[1][3]} The reaction is typically conducted in a strongly alkaline medium (pH 9.5-11.5) and is significantly accelerated by a catalyst, most commonly sodium nitroprusside.^{[1][4]}

The core mechanism proceeds as follows:

- **Monochloramine Formation:** In an alkaline solution, ammonia reacts with hypochlorite ions (OCl^-) to form monochloramine (NH_2Cl).^{[3][5]}
- **Quinone Chlorimine Formation:** The newly formed monochloramine reacts with a phenol molecule. This step is catalyzed by sodium nitroprusside and results in the formation of a quinone chlorimine intermediate.^{[1][3][4]}
- **Indophenol Dye Formation:** The quinone chlorimine intermediate then couples with a second phenol molecule to produce the indophenol dye.^{[1][3]} In its dissociated state within the alkaline solution, this dye exhibits a characteristic deep blue color, which is quantified by measuring its absorbance at a wavelength between 630 and 655 nm.^[1]



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Caption: Chemical pathway of the Berthelot reaction.

Collection of Atmospheric Ammonia

To analyze gaseous ammonia from the air, it must first be efficiently captured and stabilized in a liquid medium. This is typically achieved by trapping it in a dilute acidic solution, which converts the gaseous ammonia into the non-volatile ammonium ion (NH_4^+).

Active Sampling: This is the most common approach for precise, time-resolved measurements.

- Principle: A known volume of air is actively drawn by a pump through a series of impingers (gas-washing bottles) containing a dilute sulfuric acid solution.[6][7] The ammonia in the air reacts with the acid to form ammonium sulfate.
- Apparatus: The sampling train typically consists of a pump, a calibrated flow meter to record the air volume, and one or two impingers in series to ensure complete capture.
- Interference Pre-treatment: Atmospheric particulate matter, which may contain ammonium salts, can interfere with the measurement of gaseous ammonia.[8] It is crucial to install an inert filter (e.g., Teflon) upstream of the impingers to remove these particles.[6][9]

Passive Sampling: For long-term, time-weighted average monitoring, passive samplers offer a cost-effective alternative that does not require electricity.

- Principle: These devices, such as diffusion tubes or ALPHA samplers, contain a surface or filter coated with a reactive acid (e.g., citric or phosphoric acid).[9][10][11] Ammonia from the ambient air diffuses into the sampler and is trapped by the acid.
- Analysis: After a defined exposure period (e.g., one to four weeks), the trapped ammonium is extracted with deionized water and analyzed using the same colorimetric procedure.[12]

Detailed Experimental Protocol

This protocol details the active sampling of atmospheric ammonia followed by quantification using the **indophenol blue** method.

Materials & Equipment

- Spectrophotometer: Capable of measuring absorbance at 630 nm.[6]
- Glassware: 25 mL and 50 mL Class A volumetric flasks, graduated cylinders, pipettes.
- Air Sampling Equipment: Air sampling pump, calibrated rotameter or mass flow meter, two midjet impingers.
- Analytical Balance
- Ammonia-free deionized water: For all reagent and standard preparations.

Reagent Preparation

Proper reagent preparation is paramount for accurate and reproducible results. All reagents should be stored in tightly sealed containers.

Reagent	Preparation Instructions	Storage & Stability
Absorbing Solution	Add 2.8 mL of concentrated sulfuric acid (H ₂ SO ₄) to ~500 mL of ammonia-free water. Dilute to 1 L.	Stable for several months at room temperature.
Phenol Solution	Dissolve 83 g of phenol in ~500 mL of ammonia-free water in a 1 L volumetric flask. While stirring and cooling under cold water, cautiously add 32 g of sodium hydroxide (NaOH). Once dissolved and cooled, dilute to the mark. ^[1]	Store in a dark, refrigerated bottle. Stable for up to 1 month.
Sodium Nitroprusside Solution (0.5% w/v)	Dissolve 0.5 g of sodium nitroprusside (Na ₂ [Fe(CN) ₅ NO]·2H ₂ O) in 100 mL of ammonia-free water.	Store in a dark bottle. Prepare fresh weekly. ^[1]
Alkaline Hypochlorite Solution	Mix 100 mL of sodium hypochlorite (NaOCl) solution (~5% available chlorine) with 30 mL of 6 M NaOH solution. ^[1]	Prepare fresh daily.
Ammonia Stock Solution (1000 mg/L NH ₃ -N)	Dissolve 3.819 g of anhydrous ammonium chloride (NH ₄ Cl, dried at 100°C) in ammonia-free water in a 1 L volumetric flask and dilute to the mark. ^[1]	Store refrigerated. Stable for up to 3 months.
Standard Ammonia Solution (10 mg/L NH ₃ -N)	Dilute 10 mL of the stock solution to 1 L with ammonia-free water.	Prepare fresh weekly.

Protocol: Active Air Sampling

- Setup: Place 10 mL of the absorbing solution into each of the two midget impingers.

- **Connection:** Connect the impingers in series to the sampling pump with the pre-filter attached to the inlet of the first impinger.
- **Sampling:** Sample air for a desired period (e.g., 1-24 hours) at a calibrated flow rate between 0.5 and 2.0 L/min.[6] Record the total sampling time and flow rate.
- **Post-Sampling:** After sampling, measure the final volume of the absorbing reagent in each impinger. Make up for any evaporative losses with ammonia-free water to the initial 10 mL volume.[6]
- **Storage:** Combine the solutions from both impingers into a single, sealed sample bottle for transport to the laboratory.[6]

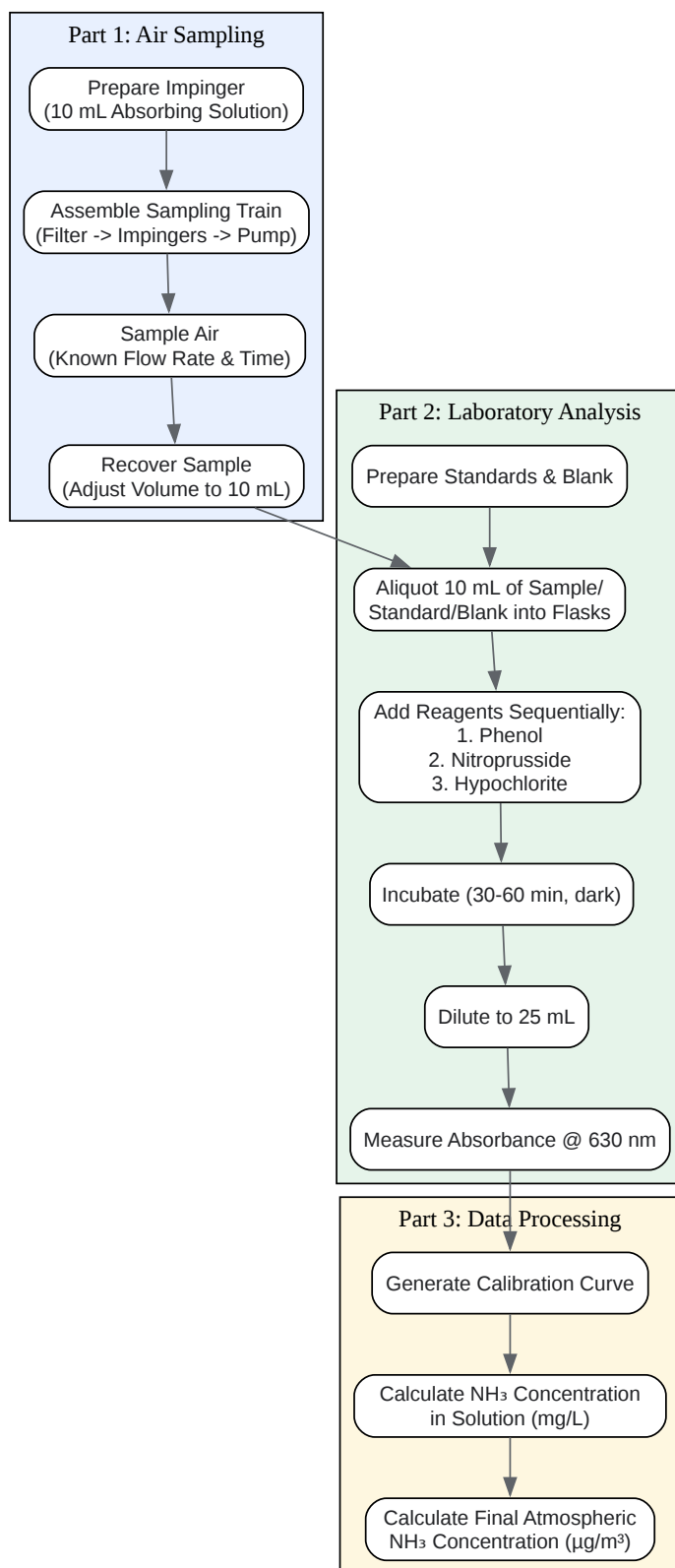
Protocol: Analytical Procedure

- **Calibration Standards:** Prepare a series of working standards (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mg/L NH₃-N) by diluting the 10 mg/L standard ammonia solution.
- **Sample Preparation:** Pipette 10 mL of the collected sample, a standard, or a blank (unexposed absorbing solution) into separate 25 mL volumetric flasks.[6]
- **Reagent Addition:** To each flask, add the following reagents in sequence, mixing thoroughly after each addition:
 - 2 mL of Phenol Solution.[1]
 - 1 mL of Sodium Nitroprusside Solution.[1]
 - 2.5 mL of Alkaline Hypochlorite Solution.[1]
- **Color Development:** Stopper the flasks, mix by inversion, and allow them to stand in the dark at room temperature for at least 30-60 minutes for full color development.[6][13]
- **Final Volume:** Dilute to the 25 mL mark with ammonia-free water and mix well.[6]
- **Measurement:** Using the spectrophotometer, measure the absorbance of each standard and sample against the reagent blank at 630 nm.[6]

Calculation

- Calibration Curve: Plot the absorbance of the standards versus their known concentrations (mg/L). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2), which should be >0.995 .
- Ammonia Concentration in Sample (mg/L): Use the calibration curve to determine the concentration of ammonia (C_{soln}) in the analyzed solution.
- Total Ammonia Mass (μg): Calculate the total mass of ammonia captured (M_{NH_3}).
 - $M_{\text{NH}_3} (\mu\text{g}) = C_{\text{soln}} (\text{mg/L}) \times V_{\text{soln}} (\text{L}) \times 1000 (\mu\text{g/mg})$
 - Where V_{soln} is the total volume of the absorbing solution (e.g., 0.02 L).
- Total Air Volume (m^3): Calculate the total volume of air sampled (V_{air}).
 - $V_{\text{air}} (\text{m}^3) = \text{Flow Rate (L/min)} \times \text{Time (min)} / 1000 (\text{L/m}^3)$
- Atmospheric Ammonia Concentration ($\mu\text{g/m}^3$):
 - $\text{Conc}_{\text{atm}} (\mu\text{g/m}^3) = M_{\text{NH}_3} (\mu\text{g}) / V_{\text{air}} (\text{m}^3)$

Workflow and Method Validation



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Caption: Experimental workflow for ammonia quantification.

- Performance: The method is highly sensitive, with a typical analytical range of 0.02 to 2.0 mg/L, which corresponds to an atmospheric concentration range of approximately 20 to 700 $\mu\text{g}/\text{m}^3$ under typical sampling conditions.[6][13]
- Potential Interferences:
 - Turbidity: High concentrations of cations like calcium and magnesium, which may be present in dust, can precipitate in the alkaline conditions and cause turbidity.[13] This can be mitigated by adding a complexing agent such as citrate or Titriplex® III solution to the sample before analysis.[5][13]
 - Sulfide: Sulfide ions can interfere with color development.[13] If high levels are suspected, a preliminary sample treatment step may be necessary.
- Quality Control: A self-validating protocol requires stringent quality control. Always use high-purity, ammonia-free water for all preparations. A "field blank" (an impinger containing absorbing solution that is taken to the sampling site but not used for sampling) should be analyzed with each batch of samples to account for any background contamination.

Conclusion

The **indophenol blue** method provides a reliable and validated pathway for the quantification of atmospheric ammonia. Its high sensitivity makes it suitable for typical ambient air concentrations. By understanding the underlying chemistry and adhering to a rigorous protocol that includes careful sample collection, precise reagent preparation, and awareness of potential interferences, researchers can generate high-quality, reproducible data for environmental assessment and scientific investigation.

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